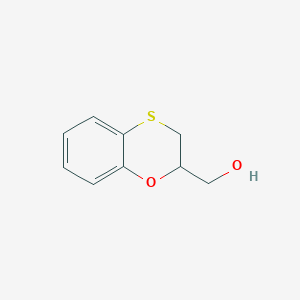

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

Description

Contextualization of the 2,3-Dihydro-1,4-benzoxathiin Ring System in Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings. The 2,3-dihydro-1,4-benzoxathiin scaffold belongs to this broad class of molecules. It is a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxathiane (B103149) ring. The 1,4-oxathiane ring is a six-membered heterocycle containing two different heteroatoms: one oxygen and one sulfur atom at positions 1 and 4, respectively. The "2,3-dihydro" prefix indicates that the double bond within the oxathiin ring is saturated.

The presence of both oxygen and sulfur atoms in the heterocyclic ring imparts unique chemical properties to the 2,3-dihydro-1,4-benzoxathiin system, influencing its conformation, reactivity, and biological activity. This scaffold is a bioisostere of other important heterocyclic systems like 2,3-dihydro-1,4-benzodioxins and 1,4-benzoxazines, where the sulfur atom is replaced by an oxygen or a nitrogen atom, respectively. The exploration of such bioisosteric replacements is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Historical Overview of Research on 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol and its Analogues

The synthesis of the 2,3-dihydro-1,4-benzoxathiin ring system has been a subject of interest for several decades. One of the early methods for the synthesis of 2,3-dihydro-1,4-benzoxathiin derivatives was reported in 1954, which involved the reaction of o-mercaptophenol with 1,2-dibromoethane (B42909) in the presence of a base. evitachem.com This foundational work paved the way for the synthesis of a variety of analogues.

The specific compound, this compound, features a hydroxymethyl group at the 2-position of the oxathiin ring. Its synthesis can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors. Modern synthetic methods have focused on developing more efficient and stereoselective approaches to this and related scaffolds. These include intermolecular cyclizations of o-mercaptophenols with suitable three-carbon electrophiles, as well as intramolecular cyclization strategies. researchgate.net

Academic Significance and Current Research Landscape of this compound

The academic significance of this compound and its analogues lies primarily in their potential as building blocks for the synthesis of biologically active molecules. The scaffold's structural features allow for the introduction of various substituents, leading to a diverse library of compounds for biological screening.

A notable area of current research is the investigation of the anticancer properties of derivatives of this scaffold. For instance, a study by Caputo et al. in 2011 reported the synthesis and evaluation of a series of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives. nih.gov This research highlighted that the conjugation of the 2,3-dihydro-1,4-benzoxathiin-2-ylmethyl moiety with different purine (B94841) bases resulted in compounds with significant cytotoxic activity against human breast cancer cell lines. nih.govresearchgate.net The most active compound from this series, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, exhibited a potent inhibitory concentration (IC50) of 2.75 µM against the MCF-7 cell line. nih.gov The study suggested that the anticancer activity of these compounds is linked to their ability to induce apoptosis. nih.govresearchgate.net

This line of research underscores the importance of the this compound scaffold as a pharmacophore in the design of new therapeutic agents. The ongoing exploration of this and related structures continues to be an active area in medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2,3-dihydro-1,4-benzoxathiin-2-yl)methanol | PubChem nih.gov |

| Molecular Formula | C9H10O2S | PubChem nih.gov |

| Molecular Weight | 182.24 g/mol | PubChem nih.gov |

| CAS Number | 35143-11-4 | PubChem nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| SMILES | C1C(OC2=CC=CC=C2S1)CO | PubChem nih.gov |

| InChIKey | CHVOMUACRIMGII-UHFFFAOYSA-N | PubChem nih.gov |

Anticancer Activity of Selected (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine Derivatives against MCF-7 Cell Line

| Compound | Substituent on Purine Ring | IC50 (µM) | Reference |

| 1 | 6-chloro | > 100 | Caputo et al., 2011 nih.gov |

| 2 | 2,6-dichloro | 2.75 ± 0.02 | Caputo et al., 2011 nih.gov |

| 3 | 6-bromo | > 100 | Caputo et al., 2011 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzoxathiin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVOMUACRIMGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1,4 Benzoxathiin 2 Ylmethanol and Its Core Structure

Classical Synthetic Approaches to the 2,3-Dihydro-1,4-benzoxathiin Core

Classical syntheses of the 2,3-dihydro-1,4-benzoxathiin ring system have traditionally relied on stepwise approaches, including the formation of key bonds through intermolecular and intramolecular reactions, ring manipulations, and the reduction of oxidized precursors. researchgate.net

Intermolecular Cyclization Strategies of o-Mercaptophenols and Related Precursors

A primary and well-established method for constructing the 2,3-dihydro-1,4-benzoxathiin core involves the reaction of o-mercaptophenol (also known as 1,2-mercaptophenol) with suitable three-carbon synthons. researchgate.netresearchgate.net This approach builds the heterocyclic ring through the sequential or concerted formation of ether and thioether linkages.

One common strategy is the reaction of o-mercaptophenol with α-halo Michael acceptors in the presence of a base like potassium carbonate. researchgate.net The regioselectivity of this reaction, determining whether the sulfur or oxygen atom acts as the initial nucleophile, can be influenced by the substitution pattern of the Michael acceptor. researchgate.netnih.gov For instance, the reaction of 1,2-mercaptophenol (B73258) with ethyl 2,3-dibromopropionate in the presence of triethylamine has been utilized to prepare 1,4-benzoxathiine derivatives. The polarity of the solvent system plays a crucial role in managing the regioselectivity by influencing the solvation of the oxygen and sulfur anions. nih.govnih.gov

Another example involves the Michael addition of a 2-mercaptoethanol (B42355) to a quinone ketal, which, after cyclization and aromatization, yields syn-2,3-disubstituted-1,4-benzoxathiins. researchgate.net This method has been successfully applied to the synthesis of chiral derivatives from enantioenriched 2-mercaptoethanols without loss of enantiopurity. researchgate.net

| Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| o-Mercaptophenol, α-Halo Michael acceptors | Potassium carbonate | Substituted 1,4-benzoxathiins | researchgate.net |

| 2-Mercaptophenol, Ethyl 2,3-dibromopropionate | Triethylamine, Acetonitrile (B52724)/water | 2- and 3-substituted 2,3-dihydro-1,4-benzoxathiine (B3001278) | nih.gov |

| 2-Mercaptoethanol, Quinone ketal | Michael addition, cyclization, aromatization | syn-2,3-disubstituted-1,4-benzoxathiin | researchgate.net |

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization represents another key strategy for forming the 2,3-dihydro-1,4-benzoxathiin ring. These reactions typically involve a precursor molecule that already contains the benzene (B151609) ring and the requisite sulfur and oxygen heteroatoms, which are then cyclized to form the final six-membered ring.

One such approach is the domino SN2 ring-opening of an epoxide with an o-halothiophenol, followed by a copper(I)-catalyzed Ullmann-type coupling. researchgate.net This sequence first establishes the thioether linkage and the side chain containing the hydroxyl group. The subsequent intramolecular C(aryl)-O bond formation, catalyzed by a copper(I)-BINOL complex, closes the ring to yield the 2,3-dihydro-1,4-benzoxathiin structure with moderate to good yields. researchgate.net Similarly, intramolecular cyclocondensation can occur following a regioselective nucleophilic addition of a bisnucleophile to a suitable precursor. rsc.org

The formation of the heterocyclic ring can also be achieved through the intramolecular displacement of a leaving group. For example, the reaction of thiiranes with dimethyloxosulfonium methylide generates a thiolate that can undergo subsequent intramolecular displacement (cyclization) to form a new ring system. researchgate.net

Ring Contraction and Ring Expansion Methodologies

Ring contraction and expansion reactions provide alternative pathways to the 1,4-benzoxathiin core from different heterocyclic precursors. researchgate.net These rearrangements can be synthetically valuable for accessing specific substitution patterns.

Reduction of Oxidized 2,3-Dihydro-1,4-benzoxathiine Precursors

The reduction of oxidized derivatives, such as 2,3-dihydro-1,4-benzoxathiine 4-oxides, is a viable method for obtaining the core 2,3-dihydro-1,4-benzoxathiin structure. researchgate.net This approach is useful when the synthesis of the oxidized precursor is more straightforward or when it is a readily available intermediate.

The reduction of the C=N double bond in N(2)-alkyl-1,2,4-benzothiadiazine 1,1-dioxide derivatives to furnish the corresponding 3,4-dihydro derivatives can be achieved through catalytic reduction using platinum(IV) oxide or palladium on charcoal under hydrogen pressure. semanticscholar.org An alternative method involves using sodium borohydride (NaBH₄) in a mixture of trifluoroacetic acid (TFA) and dichloromethane. semanticscholar.org In a related context, the reduction of a 1,4-benzoxathian-2-carboxylic acid to the corresponding hydroxymethyl compound, (R)-2,3-dihydro-1,4-benzoxathiin-2-ylmethanol, has been accomplished using lithium aluminium hydride (LiAlH₄). nih.gov

| Substrate | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| N(2)-alkyl-1,2,4-benzothiadiazine 1,1-dioxides | H₂/PtO₂ or Pd/C, AcOH | 3,4-dihydro derivatives | semanticscholar.org |

| N(2)-alkyl-1,2,4-benzothiadiazine 1,1-dioxides | NaBH₄/TFA, CH₂Cl₂ | 3,4-dihydro derivatives | semanticscholar.org |

| (R)-1,4-benzoxathian-2-carboxylic acid | LiAlH₄ | (R)-2,3-dihydro-1,4-benzoxathiin-2-ylmethanol | nih.gov |

Modern and Advanced Synthetic Routes to 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

Modern synthetic strategies increasingly focus on efficiency, atom economy, and environmental considerations. One-pot and multicomponent reactions are at the forefront of these efforts, allowing for the construction of complex molecules like this compound from simple precursors in a single operation.

One-Pot and Multicomponent Synthesis Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. lew.ro The synthesis of 2,3-dihydro-2-substituted-1H-naphtho[1,2-e] researchgate.netresearchgate.netoxazine derivatives has been achieved through a one-pot, three-component condensation of 2-naphthol, formaldehyde, and primary amines. nih.gov While a specific MCR for this compound is not extensively detailed, the principles suggest that a convergent reaction between o-mercaptophenol, a glycidol (B123203) derivative, and potentially other components could provide a direct and efficient route to the target molecule and its derivatives. lew.ro

Metal-Catalyst-Free and Green Chemistry Approaches

In alignment with the principles of green chemistry, recent research has emphasized the development of synthetic routes that operate under mild conditions and avoid the use of toxic and expensive metal catalysts. These methods often utilize environmentally benign solvents like water or ethanol and aim for high atom economy.

One-pot tandem reactions represent an efficient strategy, and a protocol for the synthesis of related 1,4-benzoxazine derivatives using ethanol as a solvent has been reported, highlighting a wide substrate scope and functional group tolerance under transition-metal-free conditions x-mol.netrsc.org. A particularly relevant green method has been developed for the synthesis of racemic (3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-2-yl)methanol derivatives, an analogous structure. This simple and practical approach involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water at room temperature, demonstrating high regioselectivity aurigeneservices.com.

Biocatalysis offers a sustainable alternative to conventional chemical oxidants. For instance, horseradish peroxidase has been used to catalyze the oxidation of o-aminophenols to form o-quinone imines, which then undergo in situ cycloaddition reactions to produce 1,4-benzoxazines. This biocatalytic route was found to be approximately twice as green as the conventional chemical method based on E-factor and reaction mass efficiency metrics nih.gov. Similarly, Candida antarctica lipase B (Novozym 435) has been shown to catalyze multi-step reactions in a one-pot process under mild conditions to produce 1,4-benzoxazinone derivatives, avoiding the harsh conditions and toxic metals often used in decarboxylation reactions nih.gov.

| Method | Key Features | Solvent | Advantages | Related Structure |

| Tandem Reaction | One-pot, transition-metal-free | Ethanol | Mild, efficient, good functional group tolerance | 1,4-Benzoxazine |

| Reaction with Epichlorohydrin (B41342) | Metal catalyst-free, one-pot | Water | Simple, mild, high regioselectivity | (3,4-Dihydro-2H-benzo[b] nih.govnih.govoxazin-2-yl)methanol |

| Biocatalysis (HRP) | "One-pot, two-step" enzymatic oxidation | Aqueous buffer | Greener (lower E-factor), ambient conditions | 1,4-Benzoxazine |

| Biocatalysis (Lipase) | Multi-step one-pot reaction | MeCN/H₂O | Mild conditions, avoids toxic metals | 1,4-Benzoxazinone |

Catalytic Methods: Organocatalysis, Phase Transfer Catalysis, and Electrosynthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the 1,4-benzoxathiin framework and its analogues, several catalytic systems have been explored.

Organocatalysis utilizes small organic molecules to accelerate reactions. This field has become a significant tool for constructing C-C and C-heteroatom bonds under mild conditions mdpi.com. Chiral phosphoric acids, for example, have been successfully used in the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides to produce chiral chroman derivatives, which are structurally related to the benzoxathiin core mdpi.com. The use of organocatalysts is considered a green approach as the catalysts are often derived from natural starting materials and are less toxic than metal-based catalysts mdpi.com.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic-aqueous system crdeepjournal.orgjetir.org. This methodology enhances reaction rates and can eliminate the need for expensive or hazardous solvents jetir.orgresearchgate.net. PTC has been effectively used in the synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines in water, resulting in excellent yields and short reaction times researchgate.net. The use of chiral epoxides reacting with N-(2-fluorophenyl)toluene-p-sulfonamide under solid-liquid phase transfer catalysis (SL-PTC) has also been reported for the synthesis of chiral 1,4-benzoxazine derivatives thieme-connect.com.

Electrosynthesis employs electricity to drive chemical reactions, offering a green and powerful alternative to conventional reagents. This method can generate highly reactive intermediates in situ under metal-free conditions and at room temperature nih.gov. An electrochemical synthesis for the 1,4-benzoxathiin core has been proposed researchgate.net. Furthermore, an electrochemically induced cascade reaction has been developed for the assembly of highly substituted 1,4-benzoxazine derivatives, demonstrating the potential of electrosynthesis for creating libraries of biologically relevant molecules nih.gov.

Ultrasound-Promoted Synthetic Techniques

The use of ultrasonic irradiation as an energy source can dramatically accelerate chemical reactions, leading to higher yields and shorter reaction times compared to conventional heating methods nih.gov. This technique, known as sonochemistry, is considered an environmentally friendly method for synthesizing medicinal compounds nih.govnih.gov. Ultrasound promotes reactions by the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactant reactivity mdpi.com. While specific applications to this compound are not detailed in the provided results, the synthesis of various other heterocyclic compounds, including benzofurans, benzoxazoles, and 1,5-benzodiazepines, has been successfully achieved using ultrasound, often in green solvents or under solvent-free conditions nih.govmdpi.comresearchgate.net. This demonstrates the broad applicability and potential of ultrasound as a green tool for the synthesis of the target compound and its derivatives nih.govmdpi.com.

Stereoselective Synthesis of this compound and Chiral Analogues

Achieving control over the stereochemistry of a molecule is paramount, particularly for applications in pharmacology and materials science. The synthesis of specific enantiomers or diastereomers of this compound requires sophisticated asymmetric strategies.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for achieving this. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines, which are N-heterocyclic analogues, has been accomplished using a bisphosphine-rhodium catalyst, yielding a variety of 2-substituted chiral morpholines with up to 99% enantiomeric excess (ee) nih.gov. Similarly, palladium-catalyzed tandem allylic substitution reactions using chiral ligands have been employed to provide chiral vinyl-substituted dihydro-2H-benzo[b] nih.govnih.gov-oxazines in excellent yields and ees organic-chemistry.org. These strategies, which form the stereocenter after the initial construction of the heterocyclic ring, could be conceptually applied to the synthesis of enantiopure this compound nih.gov.

Diastereoselective Control in 2,3-Dihydro-1,4-benzoxathiin Ring Formation

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. A general method for preparing syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings involves the Michael addition of a 2-mercaptoethanol to a quinone ketal, followed by cyclization and aromatization. When enantioenriched 2-mercaptoethanols are used in this method, chiral syn-2,3-disubstituted-2,3-dihydro-1,4-benzoxathiin rings are produced with no observed loss of enantiopurity, demonstrating excellent stereocontrol during the ring formation process researchgate.net.

| Starting Materials | Key Transformation | Product Stereochemistry | Reference |

| 2-Mercaptoethanol, Quinone ketal | Michael addition, cyclization, aromatization | syn-2,3-disubstituted | researchgate.net |

| Enantioenriched 2-mercaptoethanols, Quinone ketal | Michael addition, cyclization, aromatization | Chiral syn-2,3-disubstituted | researchgate.net |

Utilization of Chiral Auxiliaries and Asymmetric Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse . For example, a complex benzoxazinone derivative has been used as a chiral auxiliary for the asymmetric synthesis of 6-[¹⁸F]Fluoro-L-DOPA elsevier.com. In another case, (R)-pantolactone was used as a chiral auxiliary in the rhodium-catalyzed reaction of vinylcarbenoids with vinyl ethers to achieve the diastereoselective synthesis of cyclopropanes, which are precursors to 2,3-dihydrofurans nih.gov.

Asymmetric catalysts are chiral molecules that can bias a reaction to produce an excess of one enantiomer without being consumed in the process. Chiral phosphoric acids have emerged as highly effective organocatalysts in a variety of transformations mdpi.com. They have been used to catalyze the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, affording indole-containing chroman derivatives with up to 98% ee mdpi.com. The development of novel bifunctional organocatalysts that combine different modes of activation is an active area of research aimed at achieving high selectivity in asymmetric reactions soton.ac.uk.

Chemical Transformations and Reactivity of 2,3 Dihydro 1,4 Benzoxathiin 2 Ylmethanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol group in 2,3-dihydro-1,4-benzoxathiin-2-ylmethanol is a versatile handle for a wide array of chemical transformations. These interconversions allow for the synthesis of diverse derivatives with modified properties. Key reactions include oxidation to aldehydes and carboxylic acids, conversion to alkyl halides, and esterification.

Oxidation to Aldehydes and Carboxylic Acids The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of reagent and reaction conditions. chemguide.co.uk Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. chemistrysteps.com Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for the conversion of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.org

For the synthesis of the corresponding carboxylic acid, 2,3-dihydro-1,4-benzoxathiin-2-carboxylic acid, stronger oxidizing agents are employed. wikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent). wikipedia.orglibretexts.org The reaction is typically performed under heating or reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid. libretexts.org A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂ has also been developed as a convenient method for oxidizing primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups like thioethers. nih.gov

Conversion to Halides and Esters The hydroxyl group can be substituted to form the corresponding halide, (2-halomethyl)-2,3-dihydro-1,4-benzoxathiin. This is a crucial transformation as alkyl halides are versatile substrates for nucleophilic substitution reactions. The conversion of primary alcohols to alkyl chlorides is commonly achieved using thionyl chloride (SOCl₂), while phosphorus tribromide (PBr₃) is used for synthesizing alkyl bromides. libretexts.orgopenstax.org These reagents operate via an SN2 mechanism, typically under mild conditions. libretexts.org Alternatively, hydrogen halides (HCl, HBr) can be used, although these reactions may require harsher conditions. jove.com

Esterification of the alcohol with a carboxylic acid, known as Fischer esterification, can be accomplished by reacting it with a carboxylic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol in excess. masterorganicchemistry.com Conversely, if the alcohol is first oxidized to a carboxylic acid, it can then be esterified with various alcohols under acidic conditions to produce a range of ester derivatives. researchgate.netmdpi.com

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Alcohol to Aldehyde | 2,3-Dihydro-1,4-benzoxathiin-2-carbaldehyde | PCC, DMP, Swern Oxidation | Partial Oxidation |

| Alcohol to Carboxylic Acid | 2,3-Dihydro-1,4-benzoxathiin-2-carboxylic acid | KMnO₄, H₂CrO₄ (Jones Reagent), NaOCl/TEMPO/NaClO₂ | Full Oxidation |

| Alcohol to Alkyl Chloride | 2-(Chloromethyl)-2,3-dihydro-1,4-benzoxathiin | SOCl₂ | Nucleophilic Substitution |

| Alcohol to Alkyl Bromide | 2-(Bromomethyl)-2,3-dihydro-1,4-benzoxathiin | PBr₃ | Nucleophilic Substitution |

| Alcohol to Ester | 2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl acetate | Acetic acid, H₂SO₄ (catalyst) | Fischer Esterification |

Reactions of the 2,3-Dihydro-1,4-benzoxathiin Ring System

The reactivity of the heterocyclic ring itself offers further avenues for structural modification, including ring-opening and recyclization, electrophilic substitution on the aromatic portion, and chemical changes at the sulfur and oxygen heteroatoms.

Ring-opening reactions of the 2,3-dihydro-1,4-benzoxathiin system are not extensively documented but can be inferred from the chemistry of related heterocycles. For instance, related 1,3-benzoxazine systems can undergo ring-opening polymerization initiated by cationic catalysts. mdpi.com Similarly, benzoxazoles can undergo a catalyzed ring-opening and annulation cascade with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.orgresearchgate.net These examples suggest that under specific catalytic conditions, the C-O or C-S bonds in the oxathiin ring could be cleaved, leading to intermediates that could potentially be trapped or undergo recyclization. Ring contraction of a related seven-membered 1,5-benzoxathiepin has been used as a synthetic route to 1,4-benzoxathiine derivatives, demonstrating the principle of recyclization to form this specific ring system. researchgate.net

The benzene (B151609) ring of the 2,3-dihydro-1,4-benzoxathiin moiety is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is directed by the activating and directing effects of the two substituents on the ring: the ether oxygen (-O-) and the thioether sulfur (-S-). Both groups are ortho-, para-directors. libretexts.org The ether oxygen is a strong activating group, while the thioether group is generally considered a weak activating group. The combined effect of these two groups strongly favors substitution at the positions ortho and para to the oxygen atom, which are positions 7 and 5, respectively.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com

Halogenation: Treatment with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ results in the addition of a halogen atom. msu.edu

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, attach alkyl or acyl groups to the aromatic ring, respectively. msu.edu

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-Nitro- and 5-nitro- derivatives |

| Bromination | Br₂, FeBr₃ | Br⁺ | 7-Bromo- and 5-bromo- derivatives |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 7-Sulfonyl- and 5-sulfonyl- derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 7-Acyl- and 5-acyl- derivatives |

The sulfur atom in the 1,4-benzoxathiin ring is a key site for chemical modification, primarily through oxidation. The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. evitachem.com This transformation significantly alters the electronic and steric properties of the molecule. The oxidation of the sulfur atom in similar sulfur-containing heterocycles can be achieved using various oxidizing agents. nih.gov For example, reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Selectfluor can be used. nih.gov The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. Reactions at the ether oxygen are less common as they typically require harsh conditions to cleave the C-O bond.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | 1 equivalent m-CPBA or H₂O₂ | This compound 4-oxide (Sulfoxide) |

| This compound | >2 equivalents m-CPBA or H₂O₂ | This compound 4,4-dioxide (Sulfone) |

Mechanistic Investigations of 2,3-Dihydro-1,4-benzoxathiin Transformations

Understanding the mechanisms of reactions involving the benzoxathiin scaffold is crucial for controlling reaction outcomes and designing rational synthetic routes.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have provided significant insight into the synthesis of the 2,3-dihydro-1,4-benzoxathiine (B3001278) ring itself. The reaction of 2-mercaptophenol (B73258) with reagents like ethyl 2,3-dibromopropionate is a key method for constructing the core structure. researchgate.net The pathway involves a competition between O-alkylation and S-alkylation of the 2-mercaptophenol. The regioselectivity is highly dependent on the reaction conditions, which can favor the solvation of either the oxygen or sulfur anion. researchgate.netnih.gov

Furthermore, transformations of related benzoxathiin derivatives have revealed interesting mechanistic pathways. For example, when (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol is subjected to Mitsunobu reaction conditions with purine (B94841) bases, a formal 1,4-sulfur migration occurs. researchgate.net This transformation is proposed to proceed through two consecutive cyclic intermediates: an oxyranium ring followed by an episulfonium ring, ultimately leading to a rearranged product. researchgate.net

Kinetic Studies of Key Reactions

While specific kinetic data for reactions involving this compound are not extensively documented in readily available literature, kinetic studies are a fundamental tool for understanding reaction mechanisms in related heterocyclic systems. For instance, theoretical studies on the kinetic resolution of (±)-2,3-dihydro-3-methyl-4H-1,4-benzoxazine with (S)-naproxen chloride have been performed using computational methods. researchgate.net Such studies help to elucidate the transition states and energy barriers of competing reaction pathways, explaining why one enantiomer reacts faster than the other. This type of analysis is critical for developing enantioselective syntheses, which are vital in the production of chiral drugs.

Understanding Regioselectivity and Stereoselectivity in Reactions

Regioselectivity, which dictates the site of a chemical reaction, is a critical factor in the synthesis of substituted 2,3-dihydro-1,4-benzoxathiine derivatives. Research has demonstrated that the regiochemical outcome of the cyclization between 2-mercaptophenol and a 2-bromo acrylate (B77674) can be controlled by the reaction conditions. researchgate.netnih.gov

Specifically, the polarity of the solvent plays a decisive role. In a polar solvent mixture like acetonitrile (B52724)/water, the reaction proceeds via preferential O-alkylation, leading exclusively to the formation of 2-substituted 2,3-dihydro-1,4-benzoxathiine derivatives. researchgate.net Conversely, different conditions can promote S-alkylation, resulting in the 3-substituted regioisomer. This control is attributed to the solvent's ability to selectively solvate the oxygen and sulfur anions of the bifunctional starting material. researchgate.netnih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In reactions involving chiral centers, such as the C2 position in this compound, controlling the stereochemistry is paramount. For many synthetic transformations, the stereochemistry of the product is determined by the mechanism of the reaction and the stereochemistry of the starting materials or catalysts. khanacademy.org For example, in cycloaddition reactions to form fused or spiro systems, the approach of the reagents is often dictated by steric hindrance, leading to a specific diastereomer as the major product. mdpi.com

Table 3: Influence of Reaction Conditions on Regioselectivity in Benzoxathiine Synthesis

| Starting Materials | Base / Solvent | Predominant Pathway | Product Type | Reference |

| 2-Mercaptophenol, Ethyl 2,3-dibromopropionate | Triethylamine, Acetonitrile/Water | O-Alkylation | 2-Substituted | researchgate.net |

| 2-Mercaptophenol, 2-Bromo acrylate derivative | Organic Base, Solvent-dependent | S- or O-Alkylation | 3-Substituted or 2-Substituted | nih.gov |

Tautomerism and Isomerization Phenomena in 2,3-Dihydro-1,4-benzoxathiin Derivatives

Tautomerism, the phenomenon where isomers are in equilibrium and are readily interconvertible, can be observed in derivatives of 2,3-dihydro-1,4-benzoxathiin. nih.gov A particularly relevant form is ring-chain tautomerism. This process has been investigated in related heterocyclic systems like 1,3-perhydrooxazines, where an equilibrium exists between the cyclic (ring) form and an acyclic (chain) isomer, such as a Schiff base. researchgate.net

For derivatives of 2,3-dihydro-1,4-benzoxathiin that incorporate certain functional groups, a similar equilibrium could be established in solution. For example, if a derivative is synthesized that contains an imine or a related functional group, it could potentially exist in equilibrium between the closed benzoxathiin ring and an open-chain form. The position of this equilibrium would be influenced by factors such as the solvent, temperature, and the nature of the substituents on the molecule. researchgate.net

Table 4: Potential Ring-Chain Tautomeric Equilibria in Benzoxathiin Derivatives

| Derivative Type | Closed Form (Ring) | Open Form (Chain) |

| Fused Imidazoline | Fused 1,4-benzoxathiin-imidazoline | Open-chain Schiff base with benzoxathiin moiety |

| N-Substituted derivative | 1,4-Benzoxathiin ring | Open-chain enamine/imine |

Computational and Theoretical Studies of 2,3 Dihydro 1,4 Benzoxathiin 2 Ylmethanol

Quantum Mechanical and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters that govern the reactivity and behavior of 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For derivatives of the 2,3-dihydro-1,4-benzoxathiin system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to analyze the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, electron-withdrawing substituents on the benzoxathiin ring have been shown to lower the LUMO energy, thereby enhancing electrophilic reactivity.

Ab Initio and Semi-Empirical Methodologies

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking purposes, though at a greater computational expense. For larger systems or for preliminary investigations, semi-empirical methods provide a faster, albeit less accurate, alternative. The choice of method often depends on the specific research question and the available computational resources.

Conformational Analysis and Molecular Dynamics Simulations

The flexible six-membered oxathiin ring in this compound can adopt various conformations, which can significantly influence its biological activity and chemical reactivity. Conformational analysis, often performed using a combination of quantum mechanical calculations and molecular mechanics, helps to identify the low-energy conformers. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the atomic motions over time. These simulations are crucial for understanding how the molecule explores its conformational space and interacts with its surroundings.

Molecular Modeling and Docking Studies for Understanding Chemical Interactions

Molecular modeling and docking are indispensable tools for predicting and analyzing the interactions between a small molecule like this compound and a biological macromolecule, such as a protein receptor. These techniques are pivotal in rational drug design and in elucidating the mechanism of action of bioactive compounds.

Docking studies have been performed on derivatives of 2,3-dihydro-1,4-benzoxathiin to understand their binding modes within the active sites of target proteins. plos.org For example, derivatives have been docked into the estrogen receptor α (ERα) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) to investigate their potential as selective estrogen receptor modulators (SERMs). plos.org These studies utilize scoring functions to predict the binding affinity and orientation of the ligand, providing a structural basis for its biological activity. The insights gained from these studies on derivatives can be extrapolated to understand the potential interactions of the parent compound, this compound.

Structure-Reactivity and Structure-Selectivity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. For the 2,3-dihydro-1,4-benzoxathiin class of compounds, SAR studies have been instrumental in identifying key structural features that govern their anticancer properties. chim.itnih.gov

Research has shown that the stereochemistry of the chiral center at the C2 or C3 position of the oxathiin ring plays a critical role in the antiproliferative effect of these compounds. chim.it For instance, in a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, the (S)-enantiomers were generally found to be more active against the MCF-7 human breast cancer cell line than their corresponding racemates or (R)-enantiomers. chim.it This highlights the importance of the three-dimensional arrangement of the substituents on the benzoxathiin core for specific biological interactions.

| Compound Series | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Stereochemistry at the chiral center | (S)-enantiomers are generally more potent against MCF-7 cancer cells. | chim.it |

| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Substitution on the purine (B94841) ring | Specific substitutions lead to IC50 values in the low micromolar range against MCF-7 cells. | nih.gov |

Development and Application of Computational Tools for 2,3-Dihydro-1,4-benzoxathiin Systems

The study of 2,3-dihydro-1,4-benzoxathiin systems has benefited from the application of a range of computational tools. researchgate.net These tools are not only used to predict properties but are also developed and refined to better handle the specific challenges posed by these molecules, such as the presence of sulfur, which can require specialized basis sets for accurate calculations.

Computational workflows often integrate multiple techniques, starting from quantum mechanical calculations to derive accurate parameters for molecular mechanics force fields. These force fields are then used in larger-scale simulations, such as molecular dynamics and docking. Furthermore, computational tools are employed to analyze the results of these simulations, visualizing molecular interactions and quantifying binding energies. The continuous development of such tools is crucial for advancing our understanding of the chemical and biological properties of this compound and its analogs.

Predictive Modeling for Synthetic Outcomes

Predictive modeling in synthetic chemistry leverages computational power to forecast the outcomes of chemical reactions, including yield, regioselectivity, and stereoselectivity. These models are built upon datasets of known reactions and utilize machine learning algorithms and quantum chemistry principles to understand and predict the complex interplay of reactants, reagents, catalysts, and solvents.

For a scaffold like This compound , predictive modeling could address key synthetic challenges. For instance, the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives can be complex, with the potential for different outcomes based on reaction conditions. Computational models could help in elucidating the factors that govern the exclusive solvation of O- and S-anions, thereby controlling the regioselectivity of the cyclization reaction.

Recent advancements in this field include the development of frameworks like PRESTO (Progressive Pretraining Enhances Synthetic Chemistry Outcomes), which use multimodal large language models (MLLMs) to understand chemical reactions. Such models can be trained on vast datasets of chemical reactions to predict reaction conditions, classify reaction types, and even estimate product yields. For the synthesis of This compound and its derivatives, these models could predict optimal conditions and potential side products, thus streamlining the synthetic process.

Table 1: Representative Applications of Predictive Modeling in Synthesis

| Computational Approach | Application to Heterocyclic Synthesis | Potential for this compound |

| Machine Learning on Reaction Databases | Prediction of reaction yields and optimal conditions for reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings. | Forecasting the yield of cyclization reactions leading to the benzoxathiin core under various catalytic conditions. |

| Quantum Mechanics (QM) Calculations | Elucidating reaction mechanisms, such as the formation of episulfonium intermediates in ring contractions of related benzoxathiepin systems. | Modeling the transition states and intermediates in the synthesis of This compound to understand and control regioselectivity. |

| Hybrid QM/MM Methods | Studying enzyme-catalyzed reactions to engineer biocatalysts for specific synthetic transformations. | Designing or discovering enzymes for the stereoselective synthesis of chiral This compound . |

In Silico Screening for Novel Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can also be used for "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold while retaining similar biological activity.

Starting with This compound as a reference structure, in silico screening could be employed to discover novel, structurally diverse compounds with potentially similar or improved biological profiles. This process often involves techniques like pharmacophore modeling and molecular docking.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model derived from This compound could then be used to screen virtual compound libraries for molecules that match this spatial arrangement, even if their underlying chemical scaffolds are different.

Molecular docking is another key tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, if This compound is known to interact with a specific biological target, docking studies could be used to screen for other compounds that fit into the same binding site and form favorable interactions. This approach has been successfully applied to identify novel inhibitors for various targets using scaffolds like 2-thiazolylimino-5-benzylidin-thiazolidin-4-one and 3,4-dihydroisoquinoline.

Quantitative Structure-Activity Relationship (QSAR) studies are often performed in conjunction with screening to build mathematical models that correlate the chemical structure of compounds with their biological activity. For the 2,3-dihydro-1,4-benzoxathiin scaffold, QSAR models could predict the activity of newly designed derivatives, guiding the selection of the most promising candidates for synthesis and testing.

Table 2: Common Techniques in In Silico Screening

| Technique | Description | Relevance to this compound |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Creating a pharmacophore model from the active conformation of This compound to find new scaffolds with similar features. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Screening virtual libraries against a known target of This compound to identify novel potential binders. |

| Virtual Screening | High-throughput docking of large compound libraries against a target. | Discovering entirely new chemical classes that could mimic the biological activity of the benzoxathiin scaffold. |

| Scaffold Hopping | Replacing the core molecular framework with a different one while preserving activity. | Identifying bioisosteric replacements for the 2,3-dihydro-1,4-benzoxathiin core to explore new intellectual property space or improve properties. |

Advanced Analytical Methodologies in Research on 2,3 Dihydro 1,4 Benzoxathiin 2 Ylmethanol

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are paramount in determining the molecular architecture of 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and three-dimensional structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including this compound. One-dimensional (1D) NMR, encompassing both ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region. The protons of the dihydrooxathiin ring and the methanol (B129727) substituent would exhibit distinct signals, with their chemical shifts and coupling patterns providing crucial data on their connectivity. For instance, the methine proton adjacent to the hydroxyl group and the oxygen of the heterocyclic ring would likely appear as a multiplet. The methylene (B1212753) protons of the hydroxymethyl group and the heterocyclic ring would also show characteristic signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the benzene ring would resonate in the aromatic region, while the carbons of the dihydrooxathiin ring and the methanol group would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-S | - | 120 - 135 |

| O-CH-CH₂ | 4.0 - 4.5 | 75 - 85 |

| S-CH₂-CH | 3.0 - 3.5 | 30 - 40 |

| CH₂-OH | 3.6 - 4.0 | 60 - 70 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) would be particularly informative.

ESI-MS would generate protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), allowing for the precise determination of the molecular weight. HRMS provides highly accurate mass measurements, which can be used to deduce the elemental formula of the parent ion, confirming the expected C₉H₁₀O₂S composition.

Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), or cleavage of the dihydrooxathiin ring. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-S stretching vibration, which is often weak, would be expected in the 600-800 cm⁻¹ range. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations and the C-S bond vibrations would likely give rise to distinct signals in the Raman spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. Since this compound possesses a stereocenter at the C2 position of the dihydrooxathiin ring, it exists as a pair of enantiomers.

By obtaining a suitable single crystal of one of the enantiomers (or a derivative), X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This data allows for an unambiguous determination of the relative and absolute stereochemistry of the molecule. Furthermore, X-ray crystallography reveals how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which can influence the physical properties of the compound.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of organic compounds.

For analytical purposes, a reversed-phase HPLC method would typically be developed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound would be a key parameter for its identification. A UV detector is commonly used for detection, as the benzene ring of the molecule absorbs UV light. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. By using a chiral stationary phase, the two enantiomers of this compound could be separated and their enantiomeric excess determined.

For preparative HPLC, the goal is to isolate larger quantities of the pure compound. The principles are the same as in analytical HPLC, but larger columns and higher flow rates are employed. This allows for the injection of a larger amount of the crude material, and the fraction corresponding to the desired compound is collected as it elutes from the column. Preparative HPLC is a powerful tool for obtaining highly pure samples of this compound for further studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar hydroxyl group, has limited volatility and may exhibit poor peak shape and thermal instability in a standard GC system. To overcome these limitations, it is typically converted into a more volatile and thermally stable derivative prior to analysis. This process, known as derivatization, involves reacting the hydroxyl group to form a non-polar ether or ester.

The most common derivatization method for alcohols is silylation, where a silylating reagent replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group (e.g., trimethylsilyl, TMS). This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved chromatographic behavior, including sharper peaks and better resolution. The choice of derivatizing agent depends on the specific requirements of the analysis, such as the need for enhanced detection by mass spectrometry.

Table 1: Common Derivatizing Agents for GC Analysis of Alcohols

| Derivatizing Agent | Abbreviation | Volatile Group Added | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive; volatile byproducts are easily separated from the analyte peak. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | The most volatile TMS-amide available; excellent for trace analysis. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | A common and effective silylating agent for a wide range of polar compounds. |

| t-Butyldimethylsilyl chloride | TBDMSCl | t-Butyldimethylsilyl (TBDMS) | Forms TBDMS ethers which are more stable to hydrolysis than TMS ethers and provide characteristic mass spectra. |

Once derivatized, the sample can be injected into the GC, where it is separated on a capillary column, typically one with a non-polar stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on the fragmentation pattern of the derivative.

Chiral Chromatography for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since enantiomers often exhibit different biological activities, determining the enantiomeric purity or enantiomeric excess (ee) is crucial. sigmaaldrich.com Chiral chromatography is the most widely used method for this purpose. libretexts.org

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. youtube.com Research on the closely related 1,4-benzoxathian-2-carboxylic acid demonstrates the effectiveness of this approach. In one study, the enantiomers were successfully resolved using a cellulose-based CSP. unimi.it

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.orgunimi.it Diastereomers have different physical properties and can be separated on a standard, achiral stationary phase. youtube.com For instance, the enantiomers of 1,4-benzoxathian-2-carboxylic acid were reacted with (S)-phenylethylamine to form diastereomeric amides, which were then separated by flash chromatography. unimi.itresearchgate.net The enantiomeric purity of the final products was confirmed by chiral HPLC. unimi.it

Table 2: Example Chiral HPLC Method for Separation of 1,4-Benzoxathian-2-Carboxylic Acid Enantiomers

| Parameter | Condition |

| Column | Phenomenex Lux® Cellulose-1 (3 μm, 4.6 x 150 mm) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) |

| Detection | UV at 290 nm |

| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. unimi.it |

Hyphenated Analytical Techniques for Complex Mixtures and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and monitoring chemical reactions.

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is a cornerstone technique in modern analytical chemistry, combining the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov It is ideally suited for analyzing the synthesis of this compound, allowing for the simultaneous detection and identification of starting materials, intermediates, the final product, and any impurities or byproducts. sigmaaldrich.com

In a typical LC-MS analysis, the reaction mixture is injected into an HPLC system, often with a reversed-phase column (e.g., C18), and separated using a gradient of aqueous and organic solvents. rsc.org The eluent from the column is directed into the MS source (e.g., electrospray ionization, ESI), where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural fragments for identification. researchgate.net The high sensitivity of LC-MS allows for quantification limits in the picogram-per-milliliter range. nih.gov

Table 3: Representative LC-MS Method Parameters for Analysis of Organic Molecules

| Parameter | Description |

| LC System | Shimadzu LC-10AS or equivalent |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5:95 acetonitrile:water with 10 mM ammonium (B1175870) acetate |

| Mobile Phase B | 95:5 acetonitrile:water with 10 mM ammonium acetate |

| Gradient | 0-100% B over 4 minutes |

| Flow Rate | 1 mL/min |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ for this compound (C₉H₁₀O₂S): m/z 183.05 |

Note: This table represents a typical method and would be optimized for the specific analysis. Data adapted from similar analyses. rsc.orgresearchgate.net

HPLC-HRMS-SPE-NMR Hyphenation

For unequivocal structure elucidation of unknown compounds in highly complex mixtures, such as metabolites or reaction byproducts, the hyphenation of HPLC, high-resolution mass spectrometry (HRMS), solid-phase extraction (SPE), and nuclear magnetic resonance (NMR) spectroscopy represents the state of the art. nih.gov

This multi-hyphenated technique (HPLC-HRMS-SPE-NMR) automates the process of separation, preliminary identification, purification, and final structure confirmation.

HPLC-HRMS: The sample is first separated by HPLC, with the eluent split between an HRMS for accurate mass measurement (providing elemental composition) and the rest of the system.

SPE Trapping: Based on the HRMS data, peaks of interest are automatically diverted to SPE cartridges, where the analyte is trapped and concentrated, while the HPLC mobile phase is washed away.

NMR Elution: The trapped analyte is then eluted from the SPE cartridge with a deuterated NMR solvent directly into an NMR flow probe for analysis.

This approach eliminates the need for manual fraction collection and purification, saving significant time and sample. A key advantage of the SPE interface is that it removes the hydrogen-containing HPLC solvents, which would otherwise create large interfering signals in the ¹H-NMR spectrum. nih.gov While no specific application to this compound is published, this technique would be invaluable for identifying novel impurities in its synthesis or characterizing its metabolic products in biological systems. nih.gov

In Situ Reaction Monitoring Techniques (e.g., ReactIR Spectroscopy)

In situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. Techniques like ReactIR, which is based on Fourier-transform infrared (FTIR) spectroscopy, use a probe inserted directly into the reaction vessel to continuously collect spectra.

By tracking the changes in the intensity of characteristic vibrational bands, researchers can monitor the concentration profiles of reactants, intermediates, products, and byproducts over time. For the synthesis of this compound, ReactIR could be used to:

Track the consumption of starting materials, such as 2-mercaptophenol (B73258).

Observe the formation and potential transient nature of intermediates.

Monitor the appearance of the final product by tracking a unique absorption band, such as one associated with the C-O or C-S bonds in the newly formed heterocycle.

Determine reaction kinetics and identify the reaction endpoint, ensuring optimal yield and minimizing byproduct formation.

This real-time data is crucial for understanding reaction mechanisms, optimizing process parameters (e.g., temperature, catalyst loading, addition rates), and ensuring process safety and scalability. While specific literature applying ReactIR to this compound is scarce, the principles of in-situ monitoring are widely applied in modern organic synthesis to gain deep mechanistic insight and process control. ethz.ch

Emerging Research Directions and Non Clinical Applications of 2,3 Dihydro 1,4 Benzoxathiin 2 Ylmethanol

Role as a Synthetic Building Block and Intermediate in Organic Synthesis

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol serves as a versatile scaffold in organic synthesis. Its bifunctional nature, containing both a nucleophilic hydroxyl group and a heterocyclic system, allows for a variety of chemical transformations. This makes it a key starting material for constructing a range of more elaborate chemical structures.

Precursor for Complex Heterocyclic Architectures

The primary recognized role of this compound is as a precursor for building more complex heterocyclic systems. Researchers have successfully utilized this compound to synthesize novel derivatives with potential applications in medicinal chemistry.

A significant example is its use in the synthesis of purine (B94841) derivatives. A series of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines were synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net In this synthesis, the related compound, (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol, undergoes a ring contraction to form the 2,3-dihydro-1,4-benzoxathiin core, which is then coupled with purine bases. nih.gov This strategy highlights how the benzoxathiine framework, including structures derived from this compound, can be incorporated into medicinally relevant scaffolds like purines. Some of these synthesized purine conjugates have demonstrated notable activity against cancer cell lines, suggesting that the 2,3-dihydro-1,4-benzoxathiin moiety is a valuable pharmacophore. nih.govresearchgate.net

The table below summarizes the findings related to the synthesis of purine derivatives incorporating the benzoxathiine structure.

| Derivative Class | Synthetic Strategy | Key Finding | Reference |

| (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines | Mitsunobu protocol leading to ring contraction from a 1,5-benzoxathiepin precursor. | Resulting purine derivatives showed anticancer activity against the MCF-7 cell line, with some compounds inducing apoptosis. | nih.govresearchgate.net |

This application underscores the utility of the 2,3-dihydro-1,4-benzoxathiin system as a foundational element for accessing diverse and complex heterocyclic architectures.

Chiral Synthon in Asymmetric Synthetic Strategies

The this compound molecule possesses a chiral center at the C2 position of the heterocyclic ring. nih.gov This inherent chirality makes it a valuable chiral synthon—a building block used to introduce a specific stereocenter into a target molecule. The use of single-enantiomer chiral compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. beilstein-journals.org

While specific, large-scale asymmetric syntheses starting directly from enantiomerically pure (R)- or (S)-2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol are not yet widely documented, the principles of asymmetric synthesis are well-established for related heterocyclic systems like morpholines and benzoxazines. researchgate.netresearchgate.net Methodologies such as asymmetric hydrogenation and chemoenzymatic resolutions are commonly employed to produce enantiopure heterocyclic intermediates. researchgate.netresearchgate.net

The development of efficient methods to resolve the racemic mixture of this compound or to synthesize its enantiomers selectively would represent a significant advancement. This would unlock its full potential as a chiral building block for the stereoselective synthesis of complex molecules where the three-dimensional arrangement of atoms is crucial for function. rsc.org

Exploration in Advanced Materials Chemistry and Polymer Science

The application of this compound in materials science and polymer chemistry is an emerging area with significant untapped potential. The structural features of the molecule—a rigid heterocyclic ring and a reactive primary alcohol—suggest its suitability as a monomer or a modifying agent in the creation of novel polymers and advanced materials.

The benzoxazine (B1645224) ring, a related heterocyclic structure, is well-known for its use in producing high-performance thermosetting polymers known as polybenzoxazines. researchgate.net These materials exhibit desirable properties such as thermal stability, low water absorption, and good mechanical strength. Although this compound contains a sulfur atom instead of a nitrogen atom in the ring, the underlying principle of using a heterocyclic monomer for polymerization could be analogous. The hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, to form polyester (B1180765) or polyether chains.

Furthermore, polymer-supported reagents are increasingly used in synthesis for easier purification and reagent recycling. researchgate.net It is conceivable that this compound could be tethered to a polymer support to create new functional materials for applications in catalysis or combinatorial chemistry.

Integration of Green Chemistry Principles in 2,3-Dihydro-1,4-benzoxathiin Research

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. rsc.orgchemmethod.com The application of these principles to the synthesis and application of this compound is a crucial direction for future research.

Key areas for integrating green chemistry include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents (e.g., 2-MeTHF, CPME) in the synthesis and modification of the compound. nih.gov

Catalytic Methods: Employing catalysts, especially heterogeneous or biocatalysts, to improve reaction efficiency and selectivity while minimizing the use of stoichiometric reagents that generate waste. chemmethod.com For instance, the synthesis of related benzimidazole (B57391) derivatives has been achieved using efficient and reusable catalysts like zinc triflate. chemmethod.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing byproducts. rsc.org One-pot reactions, which combine multiple synthetic steps into a single operation, are a powerful tool for improving atom economy and reducing solvent usage and purification steps. researchgate.net

The table below outlines potential green chemistry approaches applicable to research on this compound.

| Green Chemistry Principle | Potential Application in 2,3-Dihydro-1,4-benzoxathiin Research | Benefit |

| Waste Prevention | Designing synthetic routes with higher yields and fewer side products. | Reduced environmental impact and lower purification costs. |

| Atom Economy | Utilizing one-pot synthesis strategies for derivatization. | Increased efficiency, reduced waste and solvent use. researchgate.net |

| Use of Catalysis | Employing reusable solid catalysts or biocatalysts for synthesis and transformations. | Enhanced reaction rates, improved selectivity, and easier product separation. chemmethod.com |

| Benign Solvents | Replacing hazardous organic solvents with water or bio-based alternatives. | Improved safety and reduced environmental pollution. nih.gov |

Future Prospects and Untapped Research Avenues in 2,3-Dihydro-1,4-benzoxathiin Chemistry

The field of this compound chemistry is ripe for exploration. While its role as a synthetic intermediate is established, many avenues remain untapped.

Future research could focus on several key areas:

Development of Stereoselective Syntheses: A primary goal should be the development of robust and scalable methods to produce enantiomerically pure (R)- and (S)-2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol. This would establish it as a readily available chiral building block for asymmetric synthesis.

Expansion of Derivative Libraries: Systematically exploring the reactivity of both the heterocyclic core and the hydroxymethyl group to create large libraries of novel derivatives. These libraries could then be screened for a wide range of biological activities beyond the currently explored anticancer potential.

Polymer and Materials Science Applications: A concerted effort is needed to investigate its potential as a monomer for new classes of sulfur-containing polymers. Research into the properties of these potential materials, such as their thermal, optical, and mechanical characteristics, could open up new applications.

Mechanistic Studies: Detailed investigation into the reaction mechanisms involving this compound will provide a deeper understanding of its reactivity and help in designing more efficient and selective synthetic transformations.

Computational Modeling: Using computational chemistry to predict the properties of new derivatives and materials based on the this compound scaffold, thereby guiding and accelerating experimental work.

Q & A

Q. What are the established synthetic routes for 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol, and how do reaction conditions influence regioselectivity?

The synthesis of 2,3-Dihydro-1,4-benzoxathiin derivatives often involves cyclization reactions. For example, Tani et al. (1993) developed a one-pot method using thiourea derivatives and α-bromoacetophenones in ethanol, achieving regioselective formation of the benzoxathiin core . Satoh et al. (1985) reported alternative routes leveraging thiol-epoxide couplings, where solvent polarity and temperature critically influence ring closure regioselectivity . Key steps include:

- Catalyst selection : Acidic or basic conditions dictate nucleophilic attack sites.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

- Yield optimization : Microwave-assisted synthesis reduces reaction time and improves efficiency.

Q. Which spectroscopic and analytical methods are most effective for structural confirmation of this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify the dihydrobenzoxathiin ring (e.g., δ 3.8–4.2 ppm for methylene protons adjacent to sulfur/oxygen) and the methanol substituent (δ 1.5–2.0 ppm for hydroxyl proton) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 212.05 for CHOS) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial bioactivity screening involves:

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric substrates (e.g., IC determination via kinetic fluorescence) .

- Receptor binding studies : Radiolabeled competitive binding assays (e.g., angiotensin II receptor, as in ) .

- Antioxidant capacity : DPPH radical scavenging assays quantify electron-donating properties .

Advanced Research Questions

Q. How do substituent modifications on the benzoxathiin ring affect structure-activity relationships (SAR)?

Functional groups significantly alter bioactivity:

- Hydroxyl vs. carboxylic acid groups : The hydroxyl group in 2-ylmethanol enhances hydrogen bonding with enzymatic active sites, while carboxylate derivatives (e.g., 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) exhibit stronger ionic interactions .

- Sulfur vs. oxygen in the heterocycle : Benzoxathiins (S/O) show higher metabolic stability than benzodioxins (O/O) due to reduced oxidation susceptibility .

- Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then compare IC values in target assays .

Q. What computational strategies are used to predict the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model ligand-receptor interactions (e.g., angiotensin II receptor, PDB ID: 3R8A) .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (AMBER force field) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. How can reaction conditions be optimized to improve yield and scalability in benzoxathiin synthesis?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps .

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Catalyst screening : Immobilized Lewis acids (e.g., FeO-supported ZnCl) enable recyclability and higher turnover .

Q. What in vitro toxicity models are appropriate for assessing the safety profile of this compound?

Retrosynthesis Analysis